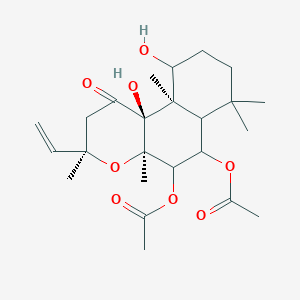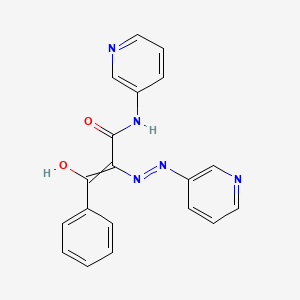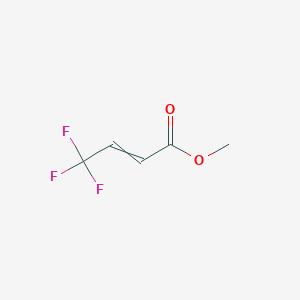
1-Tert-butyl 2-chloromethyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl 2-chloromethyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate is a synthetic organic compound with the molecular formula C12H18ClF2NO5 and a molecular weight of 329.72 g/mol This compound is notable for its unique structure, which includes a pyrrolidine ring substituted with tert-butyl, chloromethyl, and difluoromethoxy groups
Métodos De Preparación
The synthesis of 1-tert-butyl 2-chloromethyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate involves several steps. One common method includes the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, tert-butyl chloroformate, and difluoromethoxy reagents.
Reaction Conditions: The reaction typically involves the use of a base such as triethylamine to deprotonate the pyrrolidine, followed by the addition of tert-butyl chloroformate to form the tert-butyl ester. The chloromethyl group is introduced using chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
1-Tert-butyl 2-chloromethyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including :
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation of the chloromethyl group can yield a carboxylic acid derivative.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
1-Tert-butyl 2-chloromethyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-tert-butyl 2-chloromethyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit or activate certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Tert-butyl 2-chloromethyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as :
1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate: This compound has an amino group instead of a chloromethyl group, leading to different reactivity and applications.
1-tert-Butyl 2-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate:
The unique combination of functional groups in this compound makes it distinct and valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C12H18ClF2NO5 |
|---|---|
Peso molecular |
329.72 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-(chloromethyl) 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H18ClF2NO5/c1-12(2,3)21-11(18)16-5-7(20-10(14)15)4-8(16)9(17)19-6-13/h7-8,10H,4-6H2,1-3H3 |
Clave InChI |
OYDZRTSTEBCCKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OCCl)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432372.png)


![methyl 2-[(1S,2S,5S,10S,11R)-6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate](/img/structure/B12432389.png)
![1-[2,4-Dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12432393.png)




